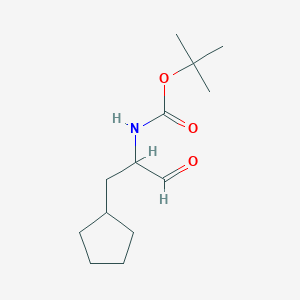

tert-butylN-(1-cyclopentyl-3-oxopropan-2-yl)carbamate

Description

tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a 3-oxopropan-2-yl backbone substituted with a cyclopentyl moiety. Its molecular formula is C₁₃H₂₃NO₃ (molecular weight: 241.33 g/mol), and it is registered under CAS number 1784978-14-8 . The compound’s structure combines a rigid cyclopentane ring with a reactive ketone group at the 3-position, which influences its physicochemical properties, such as solubility, stability, and reactivity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules .

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11(9-15)8-10-6-4-5-7-10/h9-11H,4-8H2,1-3H3,(H,14,16) |

InChI Key |

LKCFNSRNEPSJIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCC1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl ketone derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways . It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . This modulation of sodium channels and CRMP2 pathways is believed to contribute to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate becomes evident when compared to analogs with variations in ring size, substituent positioning, and functional groups. Below is a detailed analysis:

Structural and Functional Comparisons

Research Findings

- Synthetic Utility : The compound’s 3-oxo group enables facile derivatization via nucleophilic additions, contrasting with tert-butyl N-(hydroxymethyl)cyclopentylcarbamate, which requires protection/deprotection strategies .

- Stability : Cyclopentyl analogs exhibit superior thermal and oxidative stability compared to cyclopropyl derivatives, making them preferred in multi-step syntheses .

- Pharmacological Potential: Similar to tert-butyl N-(2-amino-4-methylpentyl)carbamate (a cyclin-dependent kinase inhibitor), the cyclopentyl-3-oxo structure shows promise in anticancer research, though specific data remain under investigation .

Biological Activity

tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate is a carbamate derivative characterized by its unique structural features, including a tert-butyl group and a cyclopentyl moiety. This compound has garnered attention in biological and medicinal chemistry due to its potential applications in drug development and enzyme interaction studies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biological assays, and potential therapeutic applications.

- Molecular Formula : C_{12}H_{21}N_{1}O_{3}

- Molecular Weight : Approximately 213.28 g/mol

- Structural Features : The presence of the cyclopentyl group contributes to its distinctive steric and electronic properties, influencing its reactivity and interactions in biological systems.

The biological activity of tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate is primarily linked to its ability to interact with specific enzymes. The compound can modulate enzyme activity through:

- Enzyme Inhibition : Binding to active sites of enzymes, leading to altered catalytic activity.

- Metabolic Pathways : Influencing various metabolic processes by releasing active components upon hydrolysis of the carbamate group.

Antibacterial Activity

Studies have demonstrated that tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate exhibits significant antibacterial properties against common pathogens such as:

- Staphylococcus aureus

- Escherichia coli

These findings suggest its potential as a lead compound for developing new antibacterial agents.

Antitumor Activity

The compound has also shown promising antitumor effects against several cancer cell lines. Preliminary studies indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Toxicity Profile

In toxicity assessments, tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate demonstrated a high safety margin with an LD50 greater than 5,000 mg/kg in rat models. However, it can induce skin and eye irritation, necessitating careful handling in laboratory settings.

Research Findings and Case Studies

A series of experiments have been conducted to evaluate the efficacy of this compound in various biological assays:

Current Research Directions

Ongoing research is focused on:

- Mechanistic Studies : Further exploring the interaction dynamics between the compound and various enzymes.

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.

- Therapeutic Applications : Investigating potential uses in treating bacterial infections and cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.